2-chloro-5-nitro-N-phenylbenzenesulfonamide
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Overview
Description
2-chloro-5-nitro-N-phenylbenzenesulfonamide is an organic compound belonging to the class of nitrobenzenes. These compounds are characterized by a benzene ring with a nitro group attached to it.
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide typically involves nitration and sulfonation reactions. One common method starts with 2-chloronitrobenzene, which undergoes nitration using concentrated nitric acid and sulfuric acid as a catalyst to form the nitro group. The resulting compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group . Industrial production methods often employ similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-5-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorosulfonic acid, and reducing agents like Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-5-nitro-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
2-chloro-5-nitro-N-phenylbenzenesulfonamide can be compared with other nitrobenzene derivatives, such as:
2-chloro-5-nitrobenzaldehyde: Used in the synthesis of various organic compounds.
2-chloro-N-methyl-5-nitro-N-phenylbenzamide: Known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(15(16)17)8-12(11)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFHNBNDPHUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408492 |
Source
|
Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105837-49-8 |
Source
|
Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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